![molecular formula C24H30N2O2 B2392019 N-[2-(7,8-Dimethyl-2-oxo-1H-chinolin-3-yl)ethyl]adamantan-1-carbonsäureamid CAS No. 851408-19-0](/img/structure/B2392019.png)
N-[2-(7,8-Dimethyl-2-oxo-1H-chinolin-3-yl)ethyl]adamantan-1-carbonsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide is a synthetic compound that belongs to the adamantane family. It is commonly referred to as AEME or AEM-28. This compound has been studied for its potential use in scientific research as it exhibits various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. It also inhibits the activation of the nuclear factor-kappa B (NF-kB) pathway, which regulates the production of inflammatory cytokines.
Biochemical and physiological effects:
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide exhibits various biochemical and physiological effects. It has been found to:
1. Increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
2. Reduce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
3. Inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
4. Increase the expression of heat shock proteins (HSPs), which protect cells against stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. It exhibits various biochemical and physiological effects that make it suitable for use in various research fields.
2. It is easy to synthesize and purify.
3. It is stable under normal laboratory conditions.
Some of the limitations include:
1. Its mechanism of action is not fully understood.
2. Its effects may vary depending on the cell type and experimental conditions.
3. Its potential toxicity and side effects are not fully known.
Zukünftige Richtungen
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide has several potential future directions for research. Some of these include:
1. Further studies to elucidate its mechanism of action.
2. Studies to determine its potential toxicity and side effects.
3. Studies to optimize its synthesis and purification methods.
4. Studies to explore its potential use in the treatment of various diseases such as neurodegenerative diseases and inflammatory diseases.
5. Studies to explore its potential use as a tool compound for studying various signaling pathways in the body.
In conclusion, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide is a synthetic compound that has been studied for its potential use in scientific research. It exhibits various biochemical and physiological effects that make it suitable for use in various research fields. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. It has several advantages and limitations for lab experiments, and there are several potential future directions for research.
Synthesemethoden
The synthesis of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide involves the reaction of adamantane-1-carboxylic acid with 2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is purified using column chromatography to obtain pure N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich unserer Zielverbindung, haben sich als vielversprechend für antivirale Wirkstoffe erwiesen. Zum Beispiel:
- 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carbonsäureesterderivate zeigten eine inhibitorische Aktivität gegen das Influenza-A-Virus .
- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate zeigten eine potente antivirale Aktivität gegen das Coxsackie B4-Virus .
Anti-HIV-Aktivität
Obwohl dieses Compound nicht direkt untersucht wurde, wurden Indolderivate auf ihr Potenzial zur Bekämpfung von HIV untersucht. Der Indol-Kern spielt eine entscheidende Rolle in verschiedenen biologischen und klinischen Anwendungen .
Weitere potenzielle Anwendungen
Neben den antiviralen Eigenschaften weisen Indolderivate diverse biologische Aktivitäten auf, darunter:
Zusammenfassend lässt sich sagen, dass N-[2-(7,8-Dimethyl-2-oxo-1H-chinolin-3-yl)ethyl]adamantan-1-carbonsäureamid ein immenses Potenzial für neuere therapeutische Möglichkeiten in verschiedenen Bereichen bietet. Forscher erforschen weiterhin seine Anwendungen, und sein Indol-Gerüst bleibt ein wertvolles Pharmakophor für die Medikamentenentwicklung . Wenn Sie weitere Details oder zusätzliche Abschnitte benötigen, zögern Sie bitte nicht zu fragen! 😊
Eigenschaften
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-14-3-4-19-10-20(22(27)26-21(19)15(14)2)5-6-25-23(28)24-11-16-7-17(12-24)9-18(8-16)13-24/h3-4,10,16-18H,5-9,11-13H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTYWNPYHSZUAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.